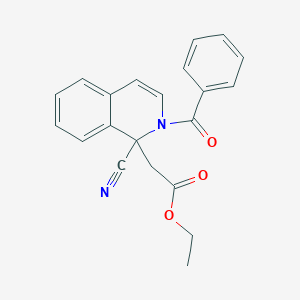
N,N'-dicyclohexyl-N''-(1-pyridiniumyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-dicyclohexyl-N''-(1-pyridiniumyl)guanidine, commonly known as DCHP, is a guanidine compound that has been extensively studied for its potential use in various scientific research applications. DCHP is a positively charged molecule that can interact with negatively charged biological molecules, such as DNA and RNA, making it a valuable tool for studying the mechanisms of biological processes.
Aplicaciones Científicas De Investigación
DCHP has been extensively studied for its potential use in various scientific research applications. One of its primary applications is in the field of DNA and RNA sequencing. DCHP can interact with negatively charged phosphate groups on DNA and RNA, allowing for the selective cleavage of specific nucleotide sequences. This property has been used to develop new methods for DNA and RNA sequencing, which have the potential to revolutionize the field of genomics.
DCHP has also been studied for its potential use in the development of new drugs. Its ability to interact with negatively charged biological molecules makes it a valuable tool for drug discovery and development. DCHP has been shown to have anticancer properties, and researchers are exploring its potential use in the treatment of various types of cancer.
Mecanismo De Acción
The mechanism of action of DCHP is not fully understood, but it is believed to involve the interaction of the positively charged guanidine group with negatively charged biological molecules. This interaction can lead to the disruption of biological processes, such as DNA replication and protein synthesis. DCHP has also been shown to have antioxidant properties, which may contribute to its anticancer effects.
Biochemical and Physiological Effects
DCHP has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce oxidative stress. In vivo studies have shown that DCHP can reduce tumor growth and improve survival rates in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of DCHP is its ability to selectively interact with negatively charged biological molecules. This property makes it a valuable tool for studying the mechanisms of biological processes. However, DCHP also has some limitations. Its positive charge can lead to nonspecific interactions with other negatively charged molecules, which can complicate data interpretation. Additionally, DCHP can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on DCHP. One area of interest is the development of new methods for DNA and RNA sequencing using DCHP. Researchers are also exploring the potential use of DCHP in the development of new anticancer drugs. Additionally, there is interest in studying the effects of DCHP on other biological processes, such as protein-protein interactions and enzyme activity. Finally, researchers are exploring ways to modify the structure of DCHP to improve its selectivity and reduce its toxicity.
Métodos De Síntesis
The synthesis of DCHP involves the reaction of 1-cyanoguanidine with cyclohexylamine and pyridine in the presence of a strong acid catalyst. The resulting product is a white crystalline powder that is soluble in water and organic solvents. The purity of DCHP can be determined by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Propiedades
Fórmula molecular |
C18H29N4+ |
|---|---|
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
1,2-dicyclohexyl-3-pyridin-1-ium-1-ylguanidine |
InChI |
InChI=1S/C18H29N4/c1-4-10-16(11-5-1)19-18(20-17-12-6-2-7-13-17)21-22-14-8-3-9-15-22/h3,8-9,14-17H,1-2,4-7,10-13H2,(H2,19,20,21)/q+1 |
Clave InChI |
AVRHRVCSQZHTPI-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=NC2CCCCC2)N[N+]3=CC=CC=C3 |
SMILES canónico |
C1CCC(CC1)NC(=NC2CCCCC2)N[N+]3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(2-{4-[(4-Chlorophenyl)sulfonyl]-1-piperazinyl}ethyl) 5-methyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280535.png)
![3-(2-{4-[(2-Chlorophenyl)sulfonyl]-1-piperazinyl}ethyl) 5-methyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280536.png)
![3-Methyl 5-{2-[(3-pyridinylcarbonyl)amino]ethyl} 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280537.png)
![3-{2-[(2-Hydroxybenzoyl)amino]ethyl} 5-{2-[(3-pyridinylcarbonyl)amino]ethyl} 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280540.png)
![3-{2-[(2-Hydroxybenzoyl)amino]ethyl} 5-(tetrahydro-2-furanylmethyl) 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280541.png)
![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-cinnamyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280542.png)
![5-O-[2-(dimethylamino)ethyl] 3-O-[2-(pyridine-3-carbonylamino)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B280543.png)
![3-(2-{4-[(3-Chlorophenyl)sulfonyl]-1-piperazinyl}ethyl) 5-ethyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280544.png)
![3-Methyl 5-[2-(4-methyl-1-piperazinyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280545.png)
![3-Ethyl 5-(2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}ethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280546.png)
![3-(2-{[4-(Acetylamino)benzoyl]oxy}ethyl) 5-{2-[4-(acetylamino)phenoxy]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280547.png)